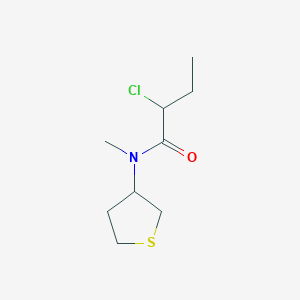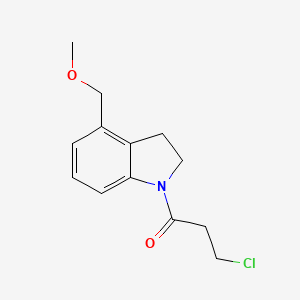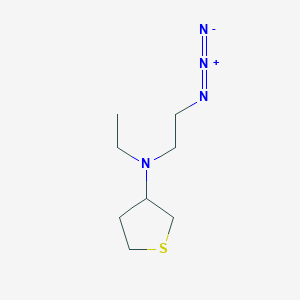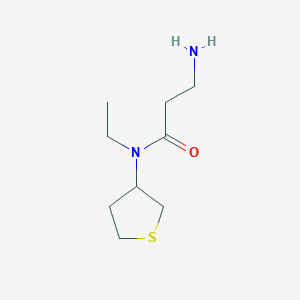
2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid
描述
2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid is a fluorinated organic compound belonging to the piperidine derivatives family. This compound features a fluoromethyl group attached to the third position of the piperidine ring, which is further connected to an acetic acid moiety. The presence of fluorine atoms often imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the nucleophilic substitution reaction, where a fluoromethyl group is introduced to the piperidine ring. This can be achieved by reacting piperidine with a suitable fluoromethylating agent under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can be performed on the fluoromethyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group or the piperidine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution reactions can be facilitated by nucleophiles such as amines or alcohols, often under acidic or basic conditions.
Major Products Formed:
Oxidation can yield carboxylic acids or their derivatives.
Reduction can produce reduced fluoromethyl groups or other reduced derivatives.
Substitution reactions can result in various substituted piperidines or fluoromethylated compounds.
科学研究应用
2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems, particularly those involving fluorinated molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid exerts its effects depends on its specific application. In drug discovery, for example, the fluoromethyl group may interact with biological targets, such as enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
相似化合物的比较
2-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Uniqueness: 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid is unique due to its specific structural features, such as the fluoromethyl group and the acetic acid moiety. These features can impart distinct chemical and biological properties compared to similar compounds, making it valuable in various research applications.
属性
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBZLXMDKRJFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1490354.png)
![2-azido-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490355.png)





